molecular formula C51H42O3Pd2 B7889059 Tris(dibenzylideneacetone) dipalladium(0)

Tris(dibenzylideneacetone) dipalladium(0)

Cat. No. B7889059
M. Wt: 915.7 g/mol
InChI Key: CYPYTURSJDMMMP-UHFFFAOYSA-N
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Description

Tris(dibenzylideneacetone) dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). The compound is a dark-purple/brown solid, which is modestly soluble in organic solvents .


Synthesis Analysis

Tris(dibenzylideneacetone) dipalladium(0) participates in the synthesis of azepane . The crystal structure of Pd2(dba)3 has been determined by three-dimensional X-ray data. Crystals of Pd2(dba)3 are reported to crystallize in the triclinic system .


Molecular Structure Analysis

The molecular structure of Tris(dibenzylideneacetone) dipalladium(0) has been determined by three-dimensional X-ray data . The pair of Pd atoms are separated by 320 pm but are tied together by dba units .


Chemical Reactions Analysis

Tris(dibenzylideneacetone) dipalladium(0) is used as a catalyst for various coupling reactions. Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .


Physical And Chemical Properties Analysis

Tris(dibenzylideneacetone) dipalladium(0) has a molar mass of 915.73 g·mol−1. It has a melting point of 152 to 155 °C .

Scientific Research Applications

  • Catalysis in Asymmetric Synthesis : It is used as a catalyst in the asymmetric synthesis of α-aminoamides, achieving high enantiomeric excess (up to 99% ee) (Nanayakkara & Alper, 2003).

  • Source of Soluble Palladium Species : This compound serves as a source of soluble palladium species for catalysis and as a precursor in synthesizing complex palladium structures. It's notable that commercially available samples may contain significant amounts of palladium nanoparticles (Zalesskiy & Ananikov, 2012).

  • Organometallic Coupling Reactions : Tris(dibenzylideneacetone)dipalladium(0) in combination with other reagents is useful for organometallic coupling reactions, leading to new carbon-carbon bond formation (Roy & Roy, 2009).

  • Synthesis of Palladium Nanoparticles : It has been utilized in the synthesis of palladium nanoparticles and microstructures, which are significant in catalysis and material science applications (Leonard & Franzen, 2009).

  • Potential in Medical Research : Remarkably, Tris(dibenzylideneacetone) dipalladium has shown therapeutic effects in medical research, particularly in alleviating immune complex-mediated conditions such as IgA nephropathy (Wu et al., 2020).

  • Preparation of Recyclable Catalysts : This complex is used in the preparation of recyclable palladium on carbon catalysts, displaying efficiency in cross-coupling and hydrogenation reactions (Yakukhnov et al., 2018).

  • Inducing Apoptosis in Chronic Lymphocytic Leukemia B-Cells : In oncological research, it has been effective in inducing apoptosis in B-cells of chronic lymphocytic leukemia, presenting a potential therapeutic avenue (Kay et al., 2016).

Safety And Hazards

Tris(dibenzylideneacetone) dipalladium(0) may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Tris(dibenzylideneacetone) dipalladium(0) has shown significant antiproliferative activity against melanoma cells . It has also been found to be effective against melanoma growth in vitro and in vivo . Further preclinical evaluation of Tris(dibenzylideneacetone) dipalladium(0) and related complexes is warranted .

properties

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPYTURSJDMMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H42O3Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dibenzylideneacetone) dipalladium(0)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,940
Citations
CG Pierpont, MC Mazza - Inorganic Chemistry, 1974 - ACS Publications
The complex Pd2 (C17OH14) 3has been isolated as its methylene chloride solvate. The crystal and molecular structure of the complex has been determined from three-dimensional X-…
Number of citations: 73 pubs.acs.org
DN Leonard, M Cerruti, G Duscher, S Franzen - Langmuir, 2008 - ACS Publications
Organometallic palladium adducts have application as catalysts and as precursors for nanoparticle synthesis. Herein, we study the spontaneous formation of molecular crystals of the …
Number of citations: 17 pubs.acs.org
S Franzen - Journal of Chemical Education, 2011 - ACS Publications
Determination of the solubility limit of a strongly colored organometallic reagent in a mixed-solvent system provides an example of quantitative solubility measurement appropriate to …
Number of citations: 8 pubs.acs.org
L Arora, CD Mohan, MH Yang, S Rangappa… - Cancers, 2021 - mdpi.com
Simple Summary STAT3 is a major oncogenic transcription factor that is constitutively activated in many types of human cancers, including hepatocellular carcinoma (HCC) and multiple …
Number of citations: 21 www.mdpi.com
F Nitze, HR Barzegar, T Wågberg - physica status solidi (b), 2012 - Wiley Online Library
Pd fullerene composites were first synthesized and studied in the early 90s by for example Nagashima et al. In this study we present a novel and rapid approach to synthesize Pd …
Number of citations: 7 onlinelibrary.wiley.com
MC Mazza, CG Pierpont - Journal of the Chemical Society, Chemical …, 1973 - pubs.rsc.org
Structure and Bonding in Tris(dibenzylideneacetone)dipalladium(O) Page 1 JCS CHEM. COMM., 1973 207 Structure and Bonding in Tris(dibenzylideneacetone)dipalladium(O) By MARGARET …
Number of citations: 24 pubs.rsc.org
JM Vila, M Gayoso, MT Pereira… - Zeitschrift für …, 1997 - Wiley Online Library
The oxidative addition of the bidentate Schiff base 1,4‐(CyNCH) 2 ‐2,5‐Cl 2 C 6 H 2 to tris(dibenzylideneacetone) dipalladium(0) gave the dicyclopalladated complex [(Cl)PdN(Cy)C(…
Number of citations: 20 onlinelibrary.wiley.com
SS Zalesskiy, VP Ananikov - Organometallics, 2012 - ACS Publications
Tris(dibenzylideneacetone)dipalladium (Pd 2 (dba) 3 ) is ubiquitously used as a source of soluble Pd species for catalysis and as a precursor in the synthesis of more complex Pd …
Number of citations: 361 pubs.acs.org
L ARORA - 2019 - scholarbank.nus.edu.sg
Cancer is complex disease involving complex genetic and epigenetic heterogeneity making it the second leading cause of death globally after heart disease. While conventional …
Number of citations: 0 scholarbank.nus.edu.sg
L Arora, CSH Tan, RM Sobota, G Sethi - Cancer Research, 2019 - AACR
Cancer is complex disease involving complex genetic and epigenetic heterogeneity making it the second leading cause of death globally after heart disease. While conventional …
Number of citations: 0 aacrjournals.org

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